2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide
Description
2-((4-(4-Ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide is a pyrazinone derivative featuring a thioacetamide bridge and a phenethyl substituent. Its core structure includes a dihydropyrazinone ring substituted with a 4-ethoxyphenyl group, a thioether linkage, and an N-phenethylacetamide side chain.
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-2-28-19-10-8-18(9-11-19)25-15-14-24-21(22(25)27)29-16-20(26)23-13-12-17-6-4-3-5-7-17/h3-11,14-15H,2,12-13,16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWFIGFZUQLKTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide typically involves multiple steps:
Formation of the Pyrazine Ring: The initial step involves the synthesis of the pyrazine ring. This can be achieved through the condensation of appropriate diamines with diketones under acidic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using ethoxybenzene as a starting material.
Thioether Formation: The thioether linkage is formed by reacting the pyrazine derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the amine group with phenethylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to bioactive molecules. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.
Medicine
In medicine, derivatives of this compound could be explored as potential drug candidates. Its ability to interact with biological targets makes it a promising lead compound for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazine ring and the thioether linkage could play crucial roles in binding to these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Thioacetamide Linkage: The target compound shares the thioacetamide (-S-CH₂-C(O)-NH-) motif with quinazolinone derivatives (e.g., compounds 5–18), which is critical for hydrogen bonding and solubility .
- Ethoxyphenyl vs. Sulfamoylphenyl: The 4-ethoxyphenyl group in the target compound is an electron-donating substituent, contrasting with the sulfamoylphenyl group in quinazolinones, which introduces hydrogen-bonding capacity and acidity .
- Phenethyl vs.
Key Observations :
- The target compound’s synthesis likely mirrors the S-alkylation method used for quinazolinones (5–18), where a thiol nucleophile reacts with a chloroacetamide electrophile .
- In contrast, 1,2,4-triazoles (7–9 ) require base-mediated cyclization, highlighting divergent strategies for heterocycle formation .
Spectroscopic and Physical Properties
Key Observations :
- IR: The target compound’s carbonyl (C=O) and NH stretches would align with quinazolinones, while the absence of ν(S-H) (~2500–2600 cm⁻¹) confirms thioether formation, as seen in triazoles .
- Melting Points: Quinazolinones with sulfamoyl groups (e.g., 8, mp 315.5°C) exhibit higher melting points than aryl-substituted analogs, suggesting stronger intermolecular interactions .
Biological Activity
2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide is a complex organic compound with potential therapeutic applications. Its unique structure incorporates a pyrazine ring, an ethoxyphenyl group, and a sulfanyl linkage, which contribute to its biological activity. This article reviews the compound's synthesis, biological properties, and potential applications based on current research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O3S |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 899945-32-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of Pyrazine Ring : The condensation of 4-ethoxybenzaldehyde with hydrazine forms a hydrazone intermediate.
- Cyclization : The hydrazone undergoes cyclization to yield the pyrazine structure.
- Introduction of Sulfanyl Group : This is achieved through nucleophilic substitution.
- Final Acetamide Formation : The acetamide group is introduced via acylation.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation in various human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
The biological effects of this compound are likely mediated through interactions with specific molecular targets within cells. These targets may include:
- Enzymes : Inhibition of key metabolic enzymes involved in cellular proliferation.
- Receptors : Modulation of signaling pathways linked to cell survival and apoptosis.
- DNA Interactions : Potential binding to DNA or RNA, affecting transcriptional activity.
Case Studies
-
Antimicrobial Efficacy Study :
- Conducted on various bacterial strains; results indicated a promising antimicrobial profile for the compound, particularly against Gram-positive bacteria.
-
Anticancer Study :
- Evaluated in vitro against multiple cancer cell lines; findings revealed significant cytotoxic effects and apoptosis induction.
Q & A
Basic: What are the standard synthetic routes for preparing 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide?
The synthesis typically involves multi-step reactions starting with the formation of the dihydropyrazine core. Key steps include:
- Core formation : Condensation of 4-ethoxyphenyl-substituted precursors with thiourea derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Thioacetamide introduction : Reaction of the dihydropyrazine intermediate with mercaptoacetic acid derivatives using coupling agents like EDC/HOBt in dichloromethane .
- Phenethyl group attachment : Amide bond formation via activation of the carboxylic acid group (e.g., using thionyl chloride) followed by reaction with phenethylamine .
Critical parameters include temperature control (60–80°C for condensation steps), solvent purity, and inert atmosphere to prevent oxidation .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the molecular formula .
- IR Spectroscopy : Detect C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Basic: What are the key considerations for ensuring compound stability during storage and experimental use?
- Storage : Store at –20°C in amber vials under nitrogen to prevent degradation via hydrolysis or oxidation .
- Solubility : Use DMSO for stock solutions (tested at 10 mM), and dilute in PBS (pH 7.4) for biological assays. Precipitation issues may arise in aqueous buffers; sonication or mild heating (37°C) can improve solubility .
- Stability assays : Monitor degradation via HPLC at intervals (0, 24, 48 hrs) under experimental conditions .
Advanced: How can researchers optimize the synthesis yield and purity for large-scale applications?
- Flow chemistry : Implement continuous flow reactors to enhance mixing efficiency and reduce reaction times for condensation steps, improving yield by 15–20% compared to batch methods .
- Protective groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during intermediate steps, reducing side reactions .
- Purification : Employ preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate high-purity fractions (>95%) .
Advanced: What experimental strategies are recommended to elucidate the compound’s mechanism of action in biological systems?
- Target identification :
- Enzymatic assays : Screen against kinase or protease panels (e.g., Eurofins Panlabs) to identify inhibition profiles .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics to putative targets (e.g., EGFR or MAPK) .
- Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream effects in treated cell lines (e.g., HeLa or MCF-7) .
- Molecular docking : Perform in silico simulations with AutoDock Vina to predict binding modes to crystallized protein structures (PDB entries) .
Advanced: How should researchers address discrepancies in biological activity data across different studies?
- Variable substituent effects : Compare activity of analogs (e.g., 4-ethoxyphenyl vs. 4-chlorophenyl derivatives) to assess how structural changes impact potency .
- Assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified), serum concentrations, and incubation times .
- Data normalization : Report IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity) to minimize inter-study variability .
Advanced: What computational methods are most reliable for predicting the compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME or pkCSM to estimate logP (target <5), aqueous solubility, and CYP450 inhibition .
- Metabolite identification : Run in silico metabolism simulations with GLORYx to predict phase I/II metabolites .
- Toxicity profiling : Apply ProTox-II to assess hepatotoxicity and mutagenicity risks .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Core modifications : Replace the dihydropyrazine ring with pyrimidine or quinazolinone scaffolds to enhance target affinity .
- Substituent optimization : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenethyl moiety to improve metabolic stability .
- Bioisosteric replacement : Substitute the thioether linkage with sulfonyl or carbonyl groups to modulate solubility and binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
